Magnesium1,1,1-trifluoro-2,4-pentanedionate
Overview
Description
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is a chemical compound with the molecular formula C10H8F6MgO4·2H2O . It is commonly used in scientific research and industrial applications due to its unique properties, including its ability to act as a chelating agent. This compound is often found in a dihydrate form and is utilized in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 1,1,1-trifluoro-2,4-pentanedionate can be synthesized through the reaction of magnesium salts with 1,1,1-trifluoro-2,4-pentanedione. The reaction typically involves the use of magnesium chloride or magnesium acetate as the magnesium source. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of magnesium 1,1,1-trifluoro-2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Magnesium 1,1,1-trifluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as copper(II) chloride or nickel(II) nitrate.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of magnesium 1,1,1-trifluoro-2,4-pentanedionate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the metal center and the oxygen atoms of the pentanedionate ligand. This chelation process can influence various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A precursor to magnesium 1,1,1-trifluoro-2,4-pentanedionate, known for its strong electron-withdrawing properties due to the trifluoromethyl group.
2,4-Pentanedione (Acetylacetone): Similar in structure but lacks the trifluoromethyl group, making it less acidic and less effective as a chelating agent.
Uniqueness
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is unique due to the presence of the trifluoromethyl group, which enhances its acidity and chelating ability compared to non-fluorinated analogs. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Properties
IUPAC Name |
magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,9H,1H3;;2*1H2/q;;+2;;/p-2/b2*3-2-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJDZQKGGDMWCY-UDVCPWNYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6MgO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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